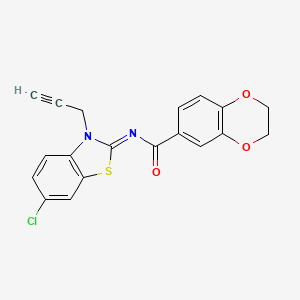![molecular formula C19H14F2N6OS B2891474 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 863457-68-5](/img/structure/B2891474.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . A common method involves a three-step reaction sequence . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been analyzed using quantitative structure–activity relationship (QSAR) studies . These studies are based on descriptors selected from a pool of descriptors, and four QSAR models were established .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied . The process involves a one-pot, three-step cascade process engaging five reactive centers .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using QSAR models . These models are based on descriptors selected from a pool of descriptors .科学的研究の応用
Synthesis of Pharmaceutically Active Compounds
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as the compound , are valuable for their potential as pharmaceutically active compounds. They can be synthesized through a process that may lead to the development of new medications .
Antiproliferative Activities
These derivatives have been tested for antiproliferative activities against various human cancer cell lines. This suggests that they could be used in cancer research, particularly in the development of treatments for gynecological cancers .
Privileged Scaffold Derivatives
The compound’s structure includes a privileged scaffold, which is a substructure found in a significant percentage of known drugs. This makes it an excellent candidate for the creation of molecular libraries that can serve as leads in medicinal chemistry .
Development of LSD1 Inhibitors
Docking studies have indicated that derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold could be used as templates for designing new LSD1 inhibitors. LSD1 is a target for cancer therapy, and inhibitors can play a crucial role in the treatment of various cancers .
Anti-Gastric Cancer Effects
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effects of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. This indicates potential applications in the development of treatments for gastric cancer .
作用機序
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to have anti-proliferative effects, suggesting potential targets could be proteins involved in cell proliferation .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure-activity relationship (sar) studies of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives, it can be inferred that the compound might interact with its targets through key descriptors identified in these studies .
Biochemical Pathways
Given the anti-proliferative effects of similar compounds, it is plausible that the compound could affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Based on the anti-proliferative effects observed for similar compounds, it can be inferred that this compound might induce cell cycle arrest and apoptosis in cancer cells .
将来の方向性
The future directions for research on [1,2,3]triazolo[4,5-d]pyrimidine derivatives include further investigation of their roles in cancer therapy . There is a need for the discovery of highly potent and selective USP28 inhibitors with new chemotypes for pathologically investigating the roles of deubiquitinase .
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-6-4-12(5-7-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-3-1-2-14(21)8-15/h1-8,11H,9-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFJKULRQRAYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

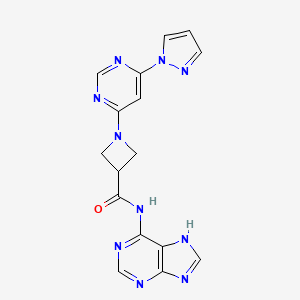
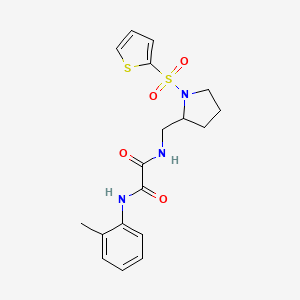
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)
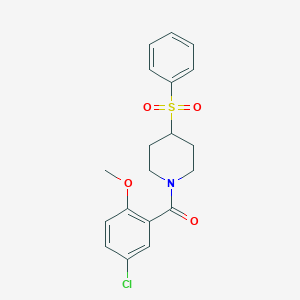
![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)
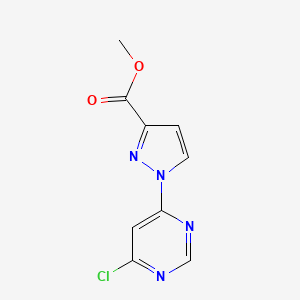
![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)
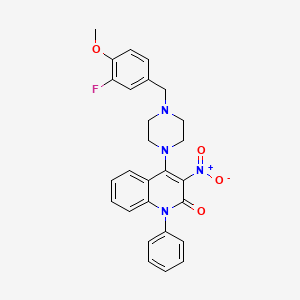
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)
![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)
![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)
